molecular formula C18H20O4 B6181538 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal CAS No. 2613381-90-9

3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal

Cat. No.: B6181538
CAS No.: 2613381-90-9
M. Wt: 300.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is an organic compound with the molecular formula C17H20O4 It is a benzaldehyde derivative featuring benzyloxy and dimethoxy substituents on the aromatic ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Benzyloxy Substitution: The benzaldehyde undergoes a benzyloxy substitution reaction using benzyl bromide in the presence of a base such as potassium carbonate.

    Propanal Introduction: The resulting benzyloxy-substituted benzaldehyde is then subjected to a Grignard reaction with propanal to introduce the propanal group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid.

    Reduction: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacological activities.

    Biological Studies: It can be used in studies investigating the interactions of aromatic aldehydes with biological systems.

    Material Science: The compound may be used in the development of new materials with unique properties due to its aromatic and functional groups.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal depends on its specific application

    Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

    Aromatic Ring Interactions: The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibenzyloxybenzaldehyde: Similar structure but with two benzyloxy groups instead of one benzyloxy and two methoxy groups.

    4-Benzyloxy-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is unique due to the presence of both benzyloxy and dimethoxy substituents, which can influence its reactivity and interactions differently compared to compounds with only benzyloxy or methoxy groups. This combination of functional groups provides a unique balance of electronic and steric effects, making it a valuable compound in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-3,5-dimethoxybenzaldehyde", "benzyl bromide", "propanal", "sodium hydride", "dimethylformamide", "chloroform", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde with benzyl bromide in the presence of sodium hydride and dimethylformamide to yield 4-(benzyloxy)-3,5-dimethoxybenzaldehyde.", "Step 2: Condensation of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with propanal in the presence of sodium hydride and dimethylformamide to yield 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal.", "Step 3: Removal of the benzyl protecting group from 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal using hydrogenation in the presence of palladium on carbon and hydrogen gas to yield 3-[4-(hydroxy)-3,5-dimethoxyphenyl]propanal.", "Step 4: Oxidation of 3-[4-(hydroxy)-3,5-dimethoxyphenyl]propanal with sodium chlorite in the presence of acetic acid and water to yield 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal.", "Step 5: Removal of the benzyl protecting group from 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal using hydrogenation in the presence of palladium on carbon and hydrogen gas to yield the final product, 3-[4-(hydroxy)-3,5-dimethoxyphenyl]propanal." ] }

CAS No.

2613381-90-9

Molecular Formula

C18H20O4

Molecular Weight

300.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.